1-Chloro-2-(diazomethyl)benzene

Description

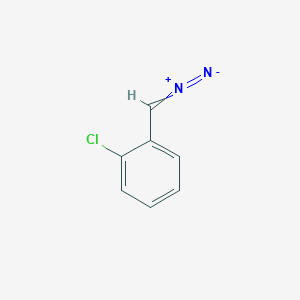

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(diazomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-7-4-2-1-3-6(7)5-10-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPRMOKEBFHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=[N+]=[N-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509295 | |

| Record name | 1-Chloro-2-(diazomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82988-74-7 | |

| Record name | 1-Chloro-2-(diazomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2 Diazomethyl Benzene and Substituted Aryl Diazomethanes

Classical Approaches to Aryl Diazomethane (B1218177) Generation

Traditional methods for synthesizing aryl diazomethanes have been well-established for decades, providing the foundation for many synthetic applications. These approaches, while effective, often involve harsh conditions or hazardous reagents.

Base-Mediated Decomposition of Tosylhydrazones

A cornerstone in the synthesis of aryl diazomethanes is the base-mediated decomposition of N-tosylhydrazones, commonly known as the Bamford-Stevens reaction. rsc.orgwikipedia.org This reaction involves the treatment of a tosylhydrazone, derived from the corresponding aldehyde or ketone, with a strong base to yield an alkene. rsc.orgwikipedia.org However, by carefully selecting the reaction conditions, the intermediate diazo compound can be isolated. organic-chemistry.org

The mechanism begins with the deprotonation of the tosylhydrazone by a base to form an anion. Subsequent elimination of the tosylsulfinate anion generates the diazo intermediate. The choice of solvent and base is critical in determining the reaction outcome. In aprotic solvents, the decomposition of the diazo compound primarily leads to carbenes, whereas in protic solvents, the formation of carbenium ions is favored. rsc.org

A related method is the Shapiro reaction, which utilizes two equivalents of an organolithium reagent as the base. researchgate.netresearchgate.net This variation also proceeds through a tosylhydrazone intermediate but offers different regioselectivity compared to the Bamford-Stevens reaction, typically favoring the formation of the less substituted olefin. stanford.edu The Shapiro reaction proceeds via a dianion, which then eliminates the tosylsulfinate and extrudes nitrogen gas to form a vinyllithium (B1195746) species. researchgate.net

A convenient and rapid method for preparing aryldiazomethanes from the corresponding tosylhydrazones employs phase-transfer catalysis with hydrocarbon solvents, yielding good to excellent results. acs.orgacs.org

| Precursor | Base | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde (B42025) tosylhydrazone | Sodium methoxide | Aprotic | Phenyldiazomethane (B1605601) | Varies | acs.org |

| Substituted benzaldehyde tosylhydrazones | Sodium hydroxide (B78521) (50%) | Dioxane | Substituted phenyldiazomethanes | Good to excellent | acs.org |

| Aldehyde tosylhydrazones | Phase Transfer Catalyst | Benzene (B151609) | Aryldiazomethanes | Good | acs.org |

Diazo Transfer Reactions: Mechanistic Considerations and Substrate Scope

Diazo transfer reactions provide a direct method for the conversion of active methylene (B1212753) compounds into diazo compounds. wikipedia.org This method involves the reaction of a substrate with a diazo transfer agent, typically a sulfonyl azide (B81097), in the presence of a base. orgsyn.org

The mechanism involves the nucleophilic attack of the enolate of the active methylene compound onto the terminal nitrogen atom of the sulfonyl azide. This is followed by cyclization and subsequent fragmentation to yield the diazo compound and a sulfonamide byproduct. wikipedia.org A variety of sulfonyl azides can be employed, with methanesulfonyl azide and p-acetamidobenzenesulfonyl azide being common choices due to safety and purification advantages over the traditional tosyl azide. orgsyn.org Imidazole-1-sulfonyl azide and 2-azido-1,3-dimethylimidazolinium salts are also effective and often safer diazo-transfer reagents. nih.gov

The substrate scope for diazo transfer reactions is generally limited to compounds with activated methylene groups, such as β-dicarbonyls or α-cyanoesters. However, modifications of this method, such as deformylative diazo transfer, have expanded its applicability to simple ketones. orgsyn.org

| Diazo Transfer Reagent | Substrate Type | Base | Key Features | Reference |

| Tosyl azide | Activated methylene compounds | Triethylamine, DBU | Traditional reagent, potentially hazardous. | wikipedia.org |

| Methanesulfonyl azide | Activated methylene compounds | Base | Byproducts are easily removed by aqueous extraction. | orgsyn.org |

| p-Acetamidobenzenesulfonyl azide | Activated methylene compounds | Base | Safer alternative to tosyl azide with easier product separation. | scispace.com |

| 2-Azido-1,3-dimethylimidazolinium salts | 1,3-Dicarbonyls, primary amines | Base | Crystalline, high thermal stability, and low explosibility. | nih.gov |

Diazotization of Primary Aromatic Amines: Variations and Limitations

The diazotization of primary aromatic amines is a fundamental reaction in organic chemistry, leading to the formation of diazonium salts. organic-chemistry.orgifremer.fr These salts are versatile intermediates that can be converted into a wide range of functional groups. youtube.com The reaction is typically carried out by treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org

While diazonium salts are most commonly used in replacement reactions (e.g., Sandmeyer reaction), under specific conditions, they can serve as precursors to aryl diazomethanes. The conversion of an aryldiazonium salt to an aryldiazomethane is not a direct or common transformation. However, the chemistry of diazonium salts is foundational to the synthesis of many aromatic nitrogen-containing compounds. stanford.edu

Limitations of diazotization reactions include the instability of some diazonium salts, which can decompose, sometimes explosively. researchgate.net The reaction conditions need to be carefully controlled, typically at low temperatures, to avoid decomposition. Furthermore, the highly acidic conditions can be incompatible with sensitive functional groups on the aromatic ring. While aliphatic primary amines can be diazotized, the resulting aliphatic diazonium salts are generally too unstable for synthetic utility, readily decomposing to a mixture of products. organic-chemistry.org

Dehydrogenation Strategies for Hydrazones and Oximes

The oxidation of hydrazones is a direct method for the synthesis of diazo compounds. Various oxidizing agents have been employed for this transformation. A notable metal-free method involves the dehydrogenation of hydrazones using "activated" dimethyl sulfoxide (B87167) (DMSO), prepared from DMSO and an activating agent like oxalyl chloride or trifluoroacetic anhydride. organic-chemistry.orgnih.gov This reaction proceeds efficiently at low temperatures (-78 °C) and, after a simple filtration to remove byproducts, provides clean solutions of the diazo compound. organic-chemistry.org This method has been shown to be effective for the synthesis of α-aryl diazo compounds from benzophenone (B1666685) and benzaldehyde hydrazones in near-quantitative yields. organic-chemistry.org

Lead tetraacetate has also been used for the oxidation of hydrazones to diazo compounds in basic environments. acs.org

| Substrate | Oxidizing Agent | Conditions | Product | Key Features | Reference |

| Benzaldehyde hydrazone | "Activated" DMSO | -78 °C, triethylamine | Phenyldiazomethane | Metal-free, high yield for aryl diazo compounds. organic-chemistry.org | organic-chemistry.orgnih.gov |

| Benzophenone hydrazone | "Activated" DMSO | -78 °C, triethylamine | Diphenyldiazomethane | Clean reaction with simple workup. organic-chemistry.org | organic-chemistry.org |

| Various hydrazones | Lead tetraacetate | Basic media | Corresponding diazo compounds | Effective but uses a heavy metal oxidant. | acs.org |

The dehydrogenation of oximes is a less common route to diazo compounds but represents a potential synthetic strategy.

Alkaline Cleavage of N-Alkyl-N-nitroso Compounds

A classical and widely used method for the preparation of diazomethane and its substituted derivatives involves the alkaline cleavage of N-alkyl-N-nitroso compounds. scielo.brwikipedia.org The most common precursor for generating diazomethane itself is N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®). scielo.br The reaction is typically carried out by treating the N-nitroso compound with a strong base, such as potassium hydroxide, in a biphasic system of ether and water. orgsyn.org

The mechanism involves the attack of the hydroxide ion on the carbonyl or sulfonyl group, leading to a rearrangement and subsequent elimination of the diazoalkane. For the synthesis of aryl diazomethanes, an analogous N-arylmethyl-N-nitroso precursor would be required. For example, the synthesis of 1-chloro-2-(diazomethyl)benzene would necessitate the preparation of N-(2-chlorobenzyl)-N-nitroso-p-toluenesulfonamide or a similar N-nitroso compound.

This method is advantageous for generating solutions of diazoalkanes for immediate use. However, the precursors are often carcinogenic, and the diazo products themselves are toxic and potentially explosive, requiring careful handling. scielo.bryoutube.com

Modern and Sustainable Synthetic Innovations

Recent advances in synthetic methodology have focused on developing safer and more sustainable methods for the generation and use of aryl diazomethanes. A major focus has been the implementation of continuous flow chemistry. rsc.orgnih.gov Flow systems allow for the on-demand generation of hazardous reagents like diazomethane in small quantities, which are then immediately consumed in a subsequent reaction. rsc.org This approach significantly reduces the risks associated with the accumulation of explosive diazo compounds. acs.orgnih.gov

Continuous flow methods have been successfully applied to the synthesis of aryl diazomethanes from sulfonylhydrazones, providing a clean, base-free stream of the diazo compound after an in-line aqueous wash. researchgate.netnih.gov This is particularly advantageous for subsequent metal-catalyzed reactions that are sensitive to impurities. nih.gov Membrane separation technology, such as tube-in-tube reactors, has also been employed to generate anhydrous diazomethane in a continuous flow setup, broadening the scope of its reactions. acs.orgresearchgate.net

In addition to flow chemistry, chemoenzymatic methods are emerging as a green alternative. For instance, vanadium-dependent haloperoxidases have been shown to catalyze the oxidation of hydrazones to the corresponding diazo compounds, offering a mild and environmentally benign synthetic route. chemrxiv.org These modern approaches not only enhance the safety and scalability of aryl diazomethane synthesis but also align with the principles of green chemistry. rsc.org

Metal-Free Synthesis of Diazo Compounds

The synthesis of diazo compounds without the use of transition metals is a significant area of research, driven by the need to avoid metal contamination in products, particularly in the pharmaceutical industry. A prominent metal-free method for generating aryldiazomethanes involves the fragmentation of N-tosylhydrazones. nih.govx-mol.com This approach typically uses a strong, non-nucleophilic base to deprotonate the N-tosylhydrazone, leading to the elimination of p-toluenesulfinate and the formation of the diazo compound.

N-tosylhydrazones serve as stable, solid precursors that can be readily prepared from the corresponding aldehydes or ketones. uwaterloo.ca The reaction is often carried out in aprotic solvents. One strategy involves a visible-light-promoted, metal-free N–H insertion using N-tosylhydrazones as diazo precursors, which highlights the versatility of these starting materials in forming C-N bonds without metal catalysts. rsc.org This method is noted for its mild conditions and tolerance of a wide range of nucleophiles. rsc.org

Research has demonstrated the broad applicability of this method for various substituted aryldiazomethanes. The table below, based on data from a metal-free synthesis study, illustrates the scope of this transformation. researchgate.net

| Entry | Aldehyde Precursor | Aryldiazomethane Product | Yield (%) |

| 1 | Benzaldehyde | Phenyldiazomethane | 95 |

| 2 | 4-Methylbenzaldehyde | (4-Methylphenyl)diazomethane | 96 |

| 3 | 4-Methoxybenzaldehyde | (4-Methoxyphenyl)diazomethane | 98 |

| 4 | 4-Chlorobenzaldehyde | (4-Chlorophenyl)diazomethane | 88 |

| 5 | 2-Chlorobenzaldehyde | (2-Chlorophenyl)diazomethane | 91 |

| 6 | 4-Trifluoromethylbenzaldehyde | [4-(Trifluoromethyl)phenyl]diazomethane | 65 |

This table presents data on the yield of various aryldiazomethanes synthesized via a metal-free method from their corresponding aldehyde precursors. The data is illustrative of the reaction's scope.

Continuous Flow Reactor Systems for Diazo Compound Preparation

The inherent instability and potential explosiveness of diazo compounds like aryldiazomethanes present significant safety challenges for large-scale batch synthesis. nih.gov Continuous flow chemistry offers a compelling solution to these problems by enabling the on-demand generation and immediate consumption of hazardous intermediates, thus preventing their accumulation. nih.gove3s-conferences.org

In a typical continuous flow setup for aryldiazomethane synthesis, a solution of a stable precursor, such as a sulfonylhydrazone, is pumped and mixed with a base in a heated reactor coil. researchgate.net The resulting diazo compound is generated in situ and can be directly channeled into a second reactor to react with a substrate. nih.gov This method not only enhances safety but also allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. e3s-conferences.org

A key innovation in this area is the development of systems that allow for in-line purification. For instance, a metal-free continuous flow method for producing aryldiazomethane solutions includes an aqueous wash to remove by-products, yielding a clean, base-free diazo stream suitable for sensitive metal-catalyzed transformations. nih.govx-mol.com Furthermore, specialized tube-in-tube reactors, which use gas-permeable membranes (e.g., Teflon AF-2400), have been designed for the generation and separation of anhydrous diazomethane, allowing for safe and scalable reactions. acs.org

The table below summarizes the conditions and yields for the continuous flow synthesis of several aryldiazomethanes, demonstrating the efficiency of this technology. researchgate.net

| Entry | Aryldiazomethane | Temperature (°C) | Residence Time | Yield (%) |

| 1 | Phenyldiazomethane | 50 | 2 min | 95 |

| 2 | (4-Methoxyphenyl)diazomethane | 50 | 2 min | 98 |

| 3 | (4-Chlorophenyl)diazomethane | 65 | 2 min | 88 |

| 4 | (2-Chlorophenyl)diazomethane | 65 | 2 min | 91 |

| 5 | (4-Nitrophenyl)diazomethane | 75 | 2 min | 55 |

This table provides examples of aryldiazomethanes synthesized using a continuous flow system, highlighting the reaction conditions and corresponding yields.

Chemoenzymatic Routes to Diazo Derivatives

Chemoenzymatic synthesis is an emerging field that combines the selectivity of biocatalysts with the practicality of chemical synthesis. For diazo compounds, this approach offers environmentally friendly and highly selective alternatives to traditional chemical methods. chemrxiv.org

A notable chemoenzymatic strategy involves the use of vanadium-dependent haloperoxidase (VHPO) enzymes to catalyze the oxidation of hydrazone intermediates into the corresponding diazo compounds. chemrxiv.org This process is part of a halide recycling system and can be applied to a range of benzoylformate and isatin (B1672199) derivatives. chemrxiv.org The enzymatic approach circumvents the need for the often toxic and expensive reagents typically used in diazo synthesis. chemrxiv.org

While the direct enzymatic synthesis of this compound has not been extensively reported, the enzymatic reduction of related keto-α-diazoesters is a subject of investigation. researchgate.net Such biocatalytic reductions are known for their high chemo- and stereoselectivity, which is a significant advantage over conventional organometallic chemistry. researchgate.net The combination of enzymatic transformations with metal catalysis shows promise for creating valuable chiral building blocks from diazo precursors. researchgate.net

The scope of VHPO-catalyzed diazo synthesis is demonstrated with various hydrazone substrates.

| Entry | Hydrazone Substrate (from) | Diazo Product | Conversion (%) |

| 1 | Methyl benzoylformate | Methyl 2-diazo-2-phenylacetate | >99 |

| 2 | Ethyl benzoylformate | Ethyl 2-diazo-2-phenylacetate | >99 |

| 3 | Isatin | 3-Diazoindolin-2-one | 95 |

| 4 | N-Methylisatin | 1-Methyl-3-diazoindolin-2-one | 98 |

This table illustrates the conversion rates for the chemoenzymatic synthesis of various diazo compounds from their corresponding hydrazone precursors using a VHPO-catalyzed process.

Ortho-Chlorination Specificity in Aryl Diazomethane Synthesis

The synthesis of this compound requires the specific placement of a chlorine atom at the ortho position relative to the diazomethyl group. Achieving this ortho-selectivity is a fundamental challenge in aromatic chemistry. Direct electrophilic chlorination of a monosubstituted benzene ring, where the substituent can be converted into a diazomethyl group (e.g., a methyl group in toluene), typically results in a mixture of ortho and para isomers, with the para isomer often predominating. youtube.com

The chlorine atom itself is an ortho-, para-directing group in electrophilic aromatic substitution. youtube.comorganic-chemistry.org Therefore, if one were to introduce a second substituent onto chlorobenzene (B131634), a mixture of products would again be expected. Consequently, the synthesis of a purely ortho-substituted compound like this compound does not rely on the selective chlorination of a pre-existing aromatic ring.

Instead, the required ortho-chlorination specificity is achieved by starting with a precursor that already possesses the desired 1,2-substitution pattern. A common and practical starting material is o-chlorotoluene (2-chlorotoluene). prepchem.com The chlorination of the methyl group of o-chlorotoluene can be controlled to produce 1-chloro-2-(dichloromethyl)benzene, which is a direct precursor to 2-chlorobenzaldehyde. prepchem.com This aldehyde can then be converted to this compound via its N-tosylhydrazone. This strategy effectively bypasses the issue of regioselectivity on the aromatic ring by utilizing a starting material where the aromatic substitution pattern is already fixed.

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2 Diazomethyl Benzene

Carbene Generation from 1-Chloro-2-(diazomethyl)benzene Precursor

The decomposition of the diazo precursor, this compound, is the critical step for generating the highly reactive intermediate, 2-chlorophenylcarbene. This transformation can be initiated through several distinct energetic pathways, including thermal, photochemical, metal-catalyzed, and acid-catalyzed methods. Each method provides a different level of control over the generation and subsequent reactivity of the carbene species.

Thermal Activation and Decomposition Kinetics

Thermal activation provides a straightforward method for generating carbenes from diazo compounds by supplying the necessary energy to overcome the activation barrier for nitrogen gas (N₂) extrusion. The kinetics of such decompositions are crucial for understanding reaction rates and optimizing conditions. These are typically studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which measure changes in mass and heat flow as a function of temperature, respectively. jcsp.org.pk

Interactive Table: Key Parameters in Thermal Decomposition Kinetics

| Kinetic Parameter | Symbol | Description | Typical Method of Determination |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy required to initiate the decomposition reaction. | Arrhenius plots from TGA/DSC data (e.g., Flynn-Wall-Ozawa, Broido models). researchgate.netosti.gov |

| Pre-exponential Factor | Z | Relates to the frequency of collisions in a favorable orientation for reaction. | Calculated from the Arrhenius equation once Ea is known. researchgate.net |

| Reaction Order | n | The exponent to which the concentration of the reactant is raised in the rate law. | Model-fitting methods (e.g., Chang, Kissinger models). researchgate.net |

| Integral Procedural Decomposition Temperature | IPDT | An index of the intrinsic thermal stability of a material. | Calculated from TGA curves using Doyle's method. researchgate.net |

Photochemical Induction of Carbene Formation (Singlet vs. Triplet Carbene Pathways)

Photolysis offers a precise method for generating carbenes from diazo precursors at low temperatures, often leading to different reactivity profiles compared to thermal methods. The absorption of a photon excites the this compound molecule, leading to the cleavage of the C-N bond and the extrusion of N₂, yielding 2-chlorophenylcarbene. A critical aspect of photochemical generation is the spin state of the resulting carbene, which can be either a singlet or a triplet.

Singlet carbenes have a pair of spin-opposed electrons in a single sp² hybrid orbital, with a vacant p-orbital. They are closed-shell species and typically engage in concerted reactions. mdpi.com For example, their addition to alkenes is stereospecific, meaning the stereochemistry of the alkene is retained in the resulting cyclopropane (B1198618) product.

Triplet carbenes possess two unpaired electrons with parallel spins, each residing in a different orbital. mdpi.com They are generally more stable (the ground state for most simple carbenes) and behave as diradicals. Their reactions, such as cyclopropanation, occur in a stepwise manner, which leads to a loss of stereospecificity and results in a mixture of diastereomers.

For 2-chlorophenylcarbene, generated from its diazirine precursor, photolysis can lead to both inter- and intramolecular reactions. researchgate.net The choice of solvent and the presence of sensitizers can influence the ratio of singlet to triplet carbenes formed. Generally, the singlet carbene is formed initially upon photolysis and can either react directly or undergo intersystem crossing (ISC) to the more stable triplet state. The presence of a halogen substituent, like chlorine, can affect the singlet-triplet energy gap and the rate of ISC.

Interactive Table: Comparison of Singlet and Triplet Carbenes

| Property | Singlet Carbene | Triplet Carbene |

|---|---|---|

| Electron Spins | Paired (opposite spins) | Unpaired (parallel spins) |

| Hybridization (Typical) | sp² | sp² or sp (bent or linear) |

| Geometry (Methylene) | Bent (~102°) | Bent (~135-150°) |

| Reactivity | Electrophilic/Nucleophilic, concerted reactions (e.g., stereospecific cyclopropanation). | Diradical, stepwise reactions (e.g., non-stereospecific cyclopropanation). |

| Magnetic Property | Diamagnetic mdpi.com | Paramagnetic (detectable by EPR) mdpi.com |

Transition Metal-Catalyzed Carbene Generation: Ligand and Metal Effects (e.g., Rh(II), Cu(I), Fe, Ru, Pd Systems)

Transition metal catalysts provide a powerful means to moderate the reactivity of carbenes generated from diazo compounds. Instead of a free carbene, a metal-carbene (or carbenoid) intermediate is formed, which significantly influences the subsequent reaction's selectivity and efficiency. nih.gov The choice of metal and its ligand sphere are critical in tuning the catalyst's performance.

Rhodium(II) Systems: Dirhodium carboxylates, such as Rh₂(OAc)₄, are highly effective catalysts for carbene transfer reactions. The metal center acts as a Lewis acid, coordinating to the diazo compound and facilitating N₂ elimination. The resulting rhodium-carbene intermediate is electrophilic and undergoes a wide range of reactions, including C-H insertion, with high control. Chiral ligands on the dirhodium center can induce high levels of enantioselectivity.

Copper(I) Systems: Copper catalysts, often in the +1 oxidation state, have a long history in carbene chemistry. They are generally less reactive than their rhodium counterparts but are cost-effective and useful for various transformations, including cyclopropanation and C-H insertion. The nature of the ligand (e.g., bisoxazolines, pyridines) is crucial for achieving asymmetric induction.

Iron and Ruthenium Systems: Porphyrin complexes of iron and ruthenium are known to catalyze carbene insertion reactions. Iron porphyrin catalysts have been shown to mediate the insertion of donor/donor carbenes (a class that includes arylcarbenes) into C-H bonds. Ruthenium porphyrin catalysts have also demonstrated efficiency in stereoselective intramolecular insertions.

Palladium Systems: Palladium catalysts are also employed in carbene chemistry. Studies on heterogeneous palladium(II) catalysts have shown their activity in cycloisomerization reactions, which can involve carbene-like intermediates. However, these catalysts can be prone to deactivation via reduction to Pd(0) nanoparticles. The reactivation can sometimes be achieved by using an oxidant to restore the active Pd(II) state, highlighting the dynamic nature of the catalytic system.

The interaction between the metal and the carbene precursor is complex. The metal's electronic properties, oxidation state, and the steric and electronic nature of its ligands all dictate the reactivity of the metal-carbene intermediate and, consequently, the outcome of the reaction.

Acid-Catalyzed Decomposition Mechanisms

In the presence of a Brønsted acid, the decomposition of this compound follows a pathway distinct from carbene generation. The mechanism involves the protonation of the diazo group, which is a fundamental step in the acid-catalyzed decomposition of diazo compounds.

The reaction initiates with the protonation of the nucleophilic carbon atom of the diazo group by an acid (H-A). This generates an aryldiazonium ion intermediate. This diazonium ion is unstable and readily eliminates a molecule of dinitrogen (N₂), which is an excellent leaving group. The loss of N₂ results in the formation of a secondary carbocation, specifically the (2-chlorophenyl)methyl cation. This cation is then rapidly trapped by the conjugate base of the acid (A⁻) or another nucleophile present in the reaction medium to yield the final substitution product. This pathway completely circumvents the formation of a neutral carbene intermediate. In some catalytic systems involving both a metal and a Brønsted acid, chiral proton-transfer shuttle (CPTS) catalysts like chiral phosphoric acids can be used to control the enantioselectivity of subsequent proton transfer steps in insertion reactions.

Diverse Reaction Manifolds of the Generated Carbene

Once generated, the 2-chlorophenylcarbene intermediate can participate in a variety of chemical transformations. Among the most synthetically valuable are carbon-hydrogen (C-H) insertion reactions, which allow for the direct functionalization of otherwise inert C-H bonds. These processes can occur either between two different molecules (intermolecular) or within the same molecule (intramolecular).

Carbon-Hydrogen (C-H) Insertion Reactions: Intermolecular and Intramolecular Processes

The insertion of a carbene into a C-H bond is a powerful tool for C-C bond formation. nih.gov The regioselectivity and stereoselectivity of these reactions are highly dependent on the carbene's spin state and whether the reaction is mediated by a transition metal catalyst.

Intermolecular C-H Insertion: In this process, the carbene reacts with a C-H bond of a separate molecule. For example, the reaction of 2-chlorophenylcarbene with an alkane would lead to the formation of a new substituted toluene (B28343) derivative. The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. Metal catalysts, particularly those based on rhodium and iron, are often used to enhance the selectivity and yield of these transformations. Studies on the related chloro(phenyl)carbene have explored its intermolecular reactivity with various solvents and trapping agents. researchgate.net

Intramolecular C-H Insertion: When a C-H bond is present in a suitable position within the same molecule that hosts the carbene, an intramolecular C-H insertion can occur, leading to the formation of cyclic products. For 2-chlorophenylcarbene, several intramolecular pathways are possible. The most probable is a 1,5-C-H insertion, where the carbene carbon attacks an ortho C-H bond on the adjacent chlorine-bearing phenyl ring. This process, analogous to Friedel-Crafts alkylation, would proceed through a cyclized intermediate, ultimately forming a strained bicyclic product like benzocyclopropene or products derived from its rearrangement. The structural rigidity of ortho-substituted benzene (B151609) derivatives makes them excellent candidates for studying such intramolecular interactions and cyclizations. Studies on similar systems, such as 2-diazo-2-sulfamoylacetamides bearing N-phenyl groups, have shown a high propensity for formal aromatic 1,5-C-H insertion to yield heterocyclic products. osti.gov The chemoselectivity in these reactions is often governed by the electronic effects of the substituents on the aryl ring. osti.gov

Interactive Table: Potential C-H Insertion Products of 2-Chlorophenylcarbene

| Reaction Type | Reactant Partner | Potential Product Class | Notes |

|---|---|---|---|

| Intermolecular | Cyclohexane | (2-Chlorobenzyl)cyclohexane | Insertion into a secondary C(sp³)-H bond. |

| Intermolecular | Toluene | 1-Chloro-2-(2-phenylethyl)benzene | Insertion into a benzylic C(sp³)-H bond. |

| Intramolecular | (Self) | Benzocyclopropene derivative | Formal 1,5-C-H insertion into the aromatic ring. Often requires a catalyst. |

| Intramolecular | (Self, if side chain exists) | Fused ring system (e.g., indanone) | Insertion into an aliphatic C-H bond in a side chain at the ortho position. |

Heteroatom-Hydrogen (X-H) Insertion Reactions (N-H, O-H, S-H, Si-H)

The primary mode of reactivity for this compound under thermal, photochemical, or metal-catalyzed conditions is the loss of dinitrogen (N₂) gas to form the highly reactive intermediate, (2-chlorophenyl)carbene. This carbene is an electrophilic species that readily undergoes insertion reactions into various heteroatom-hydrogen (X-H) sigma bonds. This process is a powerful method for forming new carbon-heteroatom bonds.

The general mechanism involves the coordination of the carbene with the substrate, followed by the insertion into the X-H bond, leading to the formation of the corresponding substituted product. These reactions are typically efficient and proceed under relatively mild conditions.

O-H Insertion: In the presence of alcohols or water, (2-chlorophenyl)carbene inserts into the O-H bond to yield benzyl (B1604629) ethers or benzyl alcohols, respectively. The reaction with an alcohol, for instance, provides a direct route to 2-chlorobenzyl ethers.

N-H Insertion: Amines, both primary and secondary, react with the carbene to form N-benzylated products. This reaction is a straightforward method for the synthesis of 2-chlorobenzylamines. rsc.org

S-H Insertion: Thiols readily trap the carbene, inserting into the S-H bond to produce thioethers.

Si-H Insertion: Silanes are also effective substrates for this transformation, reacting with the carbene to form new silicon-carbon bonds, yielding benzylsilanes. This reaction has been demonstrated for a range of diarylcarbenes. nih.gov

The table below summarizes the products resulting from the X-H insertion reactions of (2-chlorophenyl)carbene.

| Substrate Class (R-X-H) | Heteroatom (X) | Product Class |

| Alcohols (R-O-H) | Oxygen | 2-Chlorobenzyl ethers |

| Amines (R₂N-H) | Nitrogen | N-(2-Chlorobenzyl)amines |

| Thiols (R-S-H) | Sulfur | 2-Chlorobenzyl thioethers |

| Silanes (R₃Si-H) | Silicon | (2-Chlorobenzyl)silanes |

Cycloaddition Reactions: [2+1] Cyclopropanations and Cyclopropenations

The carbene generated from this compound can participate in [2+1] cycloaddition reactions with alkenes and alkynes. In these reactions, the carbene adds across the double or triple bond to form three-membered rings.

Cyclopropanation of Alkenes: When (2-chlorophenyl)carbene reacts with an alkene, it adds to the π-system to form a cyclopropane ring. The stereochemistry of the alkene is often retained in the product, particularly when the reaction is catalyzed by copper or rhodium complexes. This reaction is a fundamental method for synthesizing substituted cyclopropanes.

Cyclopropenation of Alkynes: Similarly, the reaction with alkynes yields cyclopropenes. These are highly strained and synthetically versatile molecules that can be used as building blocks for more complex structures.

The reactivity in these cycloadditions is influenced by the electronic nature of the alkene or alkyne. Electron-rich π-systems are generally more reactive towards the electrophilic (2-chlorophenyl)carbene. Photochemically generated carbenes have been shown to undergo cyclopropanation with various aromatic systems. gre.ac.uk

1,3-Dipolar Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

Distinct from its carbene chemistry, this compound can act directly as a 1,3-dipole in cycloaddition reactions. nih.gov This type of reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. nih.govrsc.org

In this concerted pericyclic reaction, the diazoalkane adds to a dipolarophile, which is typically an alkene or alkyne, to form a pyrazoline or pyrazole (B372694) derivative, respectively. rsc.org The reaction is highly regioselective, with the terminal nitrogen of the diazo group typically bonding to the more electron-deficient carbon of the dipolarophile.

Reaction with Alkenes: The [3+2] cycloaddition with an alkene leads to the formation of a Δ¹-pyrazoline, which may subsequently isomerize to the more stable Δ²-pyrazoline.

Reaction with Alkynes: When an alkyne is used as the dipolarophile, the initial cycloadduct is a pyrazole, an aromatic five-membered heterocycle.

The table below illustrates the types of products formed in [3+2] cycloaddition reactions with this compound.

| Dipolarophile | Product Type |

| Alkene | Pyrazoline derivative |

| Alkyne | Pyrazole derivative |

| Nitrile | Triazole derivative |

| Carbonyl Compound | Oxadiazoline derivative |

Olefination Reactions: Mechanistic Pathways and Scope

Olefination reactions are processes that convert carbonyl compounds into alkenes. Prominent examples include the Wittig reaction, which uses phosphonium (B103445) ylides, and the Julia olefination, which involves sulfone intermediates. nih.gov

For diazo compounds like this compound, olefination is not a primary or synthetically useful reaction pathway. The main reactivity involves the formation of a carbene, which can then undergo the reactions described in other sections. One potential, though typically undesired, side reaction in carbene chemistry is the dimerization of two carbene molecules to form an alkene. In this case, two molecules of (2-chlorophenyl)carbene could combine to form 1,2-bis(2-chlorophenyl)ethene. However, this process is generally inefficient and leads to a mixture of (E) and (Z) isomers, making it unsuitable as a controlled olefination method.

Therefore, while technically an olefin is formed, the use of this compound for the targeted synthesis of alkenes from carbonyls is not a standard or practical approach.

Wolff Rearrangement and Related Transformations

The Wolff rearrangement is a specific transformation of α-diazocarbonyl compounds, where an α-diazo ketone or ester rearranges upon loss of N₂ to form a ketene (B1206846). This ketene can then be trapped by various nucleophiles to yield carboxylic acids and their derivatives.

This reaction is not applicable to this compound. The key structural requirement for the Wolff rearrangement is a carbonyl group directly adjacent to the diazomethyl group. Since this compound lacks this α-carbonyl functionality, it cannot undergo the characteristic 1,2-rearrangement to form a ketene. Its reactivity is dominated by carbene formation and subsequent insertion or addition reactions.

Unconventional Rearrangement Reactions

The most significant rearrangement reaction involving the carbene generated from this compound is the Büchner ring expansion. nih.gov This reaction occurs when the carbene reacts with an aromatic ring, such as benzene or a substituted derivative.

The mechanism proceeds in two main steps:

[2+1] Cycloaddition: The (2-chlorophenyl)carbene first adds to one of the double bonds of the aromatic ring to form a bicyclic cyclopropane derivative known as a norcaradiene.

Electrocyclic Ring Opening: The norcaradiene intermediate is often in equilibrium with a seven-membered ring isomer, a cycloheptatriene (B165957). This valence tautomerization is an electrocyclic reaction. In many cases, the cycloheptatriene is the thermodynamically more stable product and is isolated as the final product of the reaction.

This ring expansion provides a powerful method for synthesizing seven-membered ring systems, which are prevalent in various natural products and pharmacologically active compounds. The reaction of (2-chlorophenyl)carbene with benzene, for example, would yield a mixture of substituted cycloheptatrienes. Intramolecular versions of this reaction are also well-established where the carbene adds to the phenyl ring to which it is attached. rsc.org

Radical Pathways via Electrochemical Activation

While the chemistry of this compound is dominated by carbene (two-electron) or 1,3-dipolar (pericyclic) pathways, radical pathways can be accessed through electrochemical activation. The generation of radical intermediates from diazo compounds under electrochemical conditions is a developing area of synthetic chemistry.

Electrochemical oxidation can initiate the formation of radical species. A plausible mechanism involves the single-electron oxidation of the diazo compound at an anode to form a radical cation. This intermediate can then lose a molecule of N₂ to generate a carbene radical cation. This highly reactive species can participate in reactions that are distinct from those of the neutral singlet or triplet carbene. For instance, it can engage in coupling reactions with radical species or undergo further oxidation/reduction steps.

Recent studies have demonstrated the difunctionalization of diazo compounds with various nucleophiles through an electrochemical oxidative process, which is proposed to proceed via a carbene radical coupling mechanism. This approach avoids the need for external chemical oxidants and provides a sustainable method for forming new C-C and C-heteroatom bonds through radical pathways.

Impact of Ortho-Chloro Substituent on Reactivity and Selectivity

The presence of a chlorine atom at the ortho position relative to the diazomethyl group introduces significant electronic and steric effects that modulate the reactivity and selectivity of the resulting carbene.

The ortho-chloro substituent has a dual electronic impact on the 2-chlorophenylcarbene intermediate. This duality arises from the interplay between its inductive and resonance effects.

Inductive Effect: Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect (–I effect) through the sigma bond network. This effect decreases the electron density of the aromatic ring and, by extension, the carbene carbon. This reduction in electron density enhances the electrophilic character of the carbene, making it more reactive towards electron-rich substrates.

Resonance Effect: Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be donated to the aromatic π-system (+R effect). This resonance donation increases electron density, particularly at the ortho and para positions. libretexts.org While this effect can impart some nucleophilic character to the carbene, the inductive effect of halogens is generally considered to outweigh the resonance effect. libretexts.org

The net result is that the 2-chlorophenylcarbene is more electrophilic than an unsubstituted phenylcarbene. However, the resonance contribution can stabilize carbocation intermediates formed during electrophilic aromatic substitution reactions at the ortho and para positions. libretexts.org This complex electronic profile means the carbene can react as an electrophile, for instance, in additions to alkenes, but the precise nature of its reactivity is finely balanced.

The steric bulk of the ortho-chloro substituent plays a crucial role in governing the outcome of reactions involving 2-chlorophenylcarbene. This spatial hindrance influences both the orientation of attack (regiochemistry) and the three-dimensional arrangement of the products (stereochemistry).

In intermolecular reactions, such as the cyclopropanation of alkenes, the chloro group can direct the incoming substrate to the less hindered face of the carbene, influencing the diastereoselectivity of the product. For reactions involving addition to another aromatic ring, the ortho-chloro group sterically disfavors the formation of ortho-substituted biaryls, leading to a higher proportion of the para-substituted product. stackexchange.com In general, para isomers are thermodynamically more stable than ortho isomers due to the minimization of steric hindrance. stackexchange.com

This steric control is also critical in intramolecular reactions. For example, in a potential C-H insertion reaction, the chloro-substituent will restrict the possible conformations of the transition state, potentially favoring insertion into a specific, less sterically encumbered C-H bond over others. The interplay between steric and electronic effects is crucial; for instance, while electronics might favor insertion into an activated C-H bond, steric hindrance from the ortho-chloro group could prevent this pathway, leading to a different, less intuitive product. nih.gov

Under the typical conditions for carbene generation and reaction (thermal or photochemical decomposition of the diazo compound), the chloro group on the aromatic ring is generally unreactive. The carbon-chlorine bond in chlorobenzene (B131634) and its derivatives is strong and does not readily undergo nucleophilic substitution. The primary reactive center of the molecule is unequivocally the carbene. While more forceful conditions or specific catalytic cycles could potentially involve the chloro group, in the context of the carbene's primary reactivity pathways like cyclopropanation, C-H insertion, and Wolff rearrangement, the chloro group acts as a directing and modulating substituent rather than a reactive site.

Advanced Mechanistic Investigations

To obtain a deeper understanding of the fleeting existence and precise reaction pathways of 2-chlorophenylcarbene, advanced experimental and computational techniques are employed.

The direct observation of highly reactive intermediates like carbenes requires sophisticated spectroscopic techniques that operate on very short timescales. Nanosecond laser flash photolysis (LFP) is a powerful method for this purpose. unimelb.edu.auscilit.com

In a typical LFP experiment, a solution of this compound is irradiated with a short, high-energy laser pulse (e.g., 266 nm, 5 ns), which induces the extrusion of nitrogen gas and the formation of 2-chlorophenylcarbene. nsc.ru A second, weaker probe light beam is passed through the sample, and its absorption is monitored over time with a fast detector. This allows for the capture of the transient absorption spectrum of the short-lived carbene intermediate.

Studies on analogous aryl nitrenes (isoelectronic with carbenes) reveal the type of data that can be obtained. For example, LFP of an azide (B81097) precursor generates a transient species with a distinct absorption maximum (e.g., λmax = 435 nm) that decays on the nanosecond to microsecond timescale. nsc.ru The decay of this intermediate is often accompanied by the growth of absorption bands corresponding to its reaction products. nsc.ru By analyzing the kinetics of the decay and growth at different wavelengths, the lifetime of the carbene and the rates of its subsequent reactions can be determined.

| Intermediate/Product | λmax (nm) | Lifetime (τ) | Observation |

|---|---|---|---|

| Singlet 2-Chlorophenylcarbene | ~440 | ~80 ns | Initial transient observed immediately after laser flash. |

| Cycloheptatetraene Derivative | ~350 | > 10 µs | Grows in as the singlet carbene decays (from ring expansion). |

| Alkene Adduct | ~290 | Stable | Grows in as the singlet carbene decays (in presence of an alkene). |

This data is representative and based on studies of similar aromatic carbenes and nitrenes. nsc.ru

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-determining step of a reaction. princeton.edu It is measured as the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of its heavier isotope counterpart (k_heavy). wikipedia.org

For reactions of 2-chlorophenylcarbene, several KIE studies could provide mechanistic insight:

Deuterium (B1214612) KIE (kH/kD): By replacing the hydrogen atom on the diazomethyl carbon with deuterium (1-chloro-2-(dideuteriodiazomethyl)benzene), one could probe the mechanism of a subsequent Wolff rearrangement. A significant primary KIE (kH/kD > 2) would indicate that the C-H(D) bond migration is part of the rate-determining step. A value near 1 would suggest it is not.

Carbon-13 KIE (k12/k13): Placing a ¹³C label at the carbene carbon would reveal details about bond-forming steps. In a cyclopropanation reaction, a significant ¹³C KIE would be expected, as the bonding at this carbon changes dramatically in the transition state.

Chlorine KIE (k35/k37): While less common, a chlorine KIE could be used to test for any process where the C-Cl bond is cleaved in the rate-determining step, though this is unlikely in standard carbene reactions. researchgate.net

Computational chemistry is often used alongside KIE studies to model the transition state (TS) structures. researchgate.net Density functional theory (DFT) calculations can predict the geometries and energies of transition states for different pathways (e.g., C-H insertion vs. cyclopropanation), and these calculated structures can be used to predict theoretical KIE values, which are then compared to experimental results to validate the proposed mechanism.

| Reaction Type | Isotopic Substitution | Expected KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| Wolff Rearrangement | H/D at carbene carbon | > 2 | C-H bond migration is involved in the rate-determining step. princeton.edu |

| Cyclopropanation | 12C/13C at carbene carbon | 1.02 - 1.05 | Significant rehybridization at carbene carbon in the transition state. |

| C-H Insertion | H/D at target C-H bond | > 2 | Target C-H bond is broken in the rate-determining step. princeton.edu |

| SN1-type reaction | 35Cl/37Cl | ~1.01 | C-Cl bond cleavage is rate-limiting (unlikely pathway). researchgate.net |

Quantum Chemical Calculations (Density Functional Theory) and Reaction Pathway Mapping

Due to the transient and often reactive nature of diazoalkanes and their corresponding carbenes, experimental characterization of reaction intermediates and transition states can be challenging. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become an indispensable tool for elucidating the complex reactivity profiles and mapping the intricate reaction pathways of such species. While specific DFT studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with computational studies on phenyldiazomethane (B1605601) and other substituted analogs.

The primary focus of DFT studies in this context is to model the decomposition of the diazo compound, the properties of the resulting carbene, and its subsequent reactions. The chlorine substituent at the ortho position is expected to exert significant electronic and steric influences on these processes.

Decomposition of this compound and Carbene Formation

The initial step in many reactions of this compound is the extrusion of molecular nitrogen (N₂) to form the corresponding carbene, 2-chlorophenylcarbene. DFT calculations can model the energetics of this process, determining the activation energy for N₂ loss. The nature of the carbene formed, whether it is a singlet or a triplet state, is a critical factor governing its subsequent reactivity. Computational studies on phenyldiazirine and phenyldiazomethane have shown that the carbene is typically generated in its ground state as a closed-shell singlet. researchgate.net

Reactivity of 2-Chlorophenylcarbene

Once formed, the 2-chlorophenylcarbene is a highly reactive intermediate. The presence of the chlorine atom influences its reactivity in several ways. The rate of reaction of diaryldiazo compounds and the subsequent carbene insertion are known to be influenced by their substituents. researchgate.net DFT calculations can provide insight into the preferred reaction pathways of this carbene.

One of the key reaction pathways for arylcarbenes is intramolecular rearrangement. For 2-chlorophenylcarbene, a potential and computationally predictable pathway is the Wolff rearrangement, which would lead to a highly reactive ketene intermediate. Another significant intramolecular reaction is the ring-expansion to form a seven-membered ring system, a dehydrocycloheptatriene derivative.

Furthermore, in the presence of other reagents, 2-chlorophenylcarbene can undergo a variety of intermolecular reactions. These include:

Cycloaddition reactions: Carbenes can add to double and triple bonds to form three-membered rings. DFT studies on the cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives have shown that the activation barriers and product stability are influenced by the presence and position of halogen substituents. mdpi.com A similar influence of the chloro-substituent would be expected for 2-chlorophenylcarbene.

Insertion reactions: Carbenes can insert into C-H, O-H, and N-H bonds.

Ylide formation: Carbenes can react with lone-pair-containing atoms (e.g., in ethers, sulfides) to form ylides, which can then undergo further reactions.

Reaction Pathway Mapping and Energetics

DFT calculations allow for the mapping of the potential energy surface for these various reaction pathways. This involves locating the transition state structures and calculating their energies relative to the reactants and products. The calculated activation energies can then be used to predict the most likely reaction pathway under a given set of conditions.

For example, a hypothetical DFT study on the reaction of 2-chlorophenylcarbene could compare the activation barriers for Wolff rearrangement versus insertion into a C-H bond of a solvent molecule. The results of such a study would indicate which reaction is kinetically favored.

The table below illustrates a hypothetical comparison of activation energies for different reaction pathways of a substituted phenylcarbene, based on analogous systems studied with DFT. These values are illustrative and would need to be specifically calculated for 2-chlorophenylcarbene.

| Reaction Pathway | Description | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|

| Wolff Rearrangement | Intramolecular rearrangement to a ketene. | 10 - 15 |

| C-H Insertion (Intramolecular) | Insertion into an ortho C-H bond of a substituent. | 5 - 10 |

| Cycloaddition (with ethylene) | Addition to an alkene to form a cyclopropane. | 8 - 12 |

The electronic properties of the system, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can also be calculated using DFT. These frontier molecular orbitals are key to understanding the reactivity of the carbene. The HOMO-LUMO gap is an indicator of the kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. The presence of the chlorine atom, an electron-withdrawing group, is expected to lower the energies of both the HOMO and LUMO of the carbene compared to the unsubstituted phenylcarbene.

The following table presents hypothetical HOMO and LUMO energy values for phenylcarbene and 2-chlorophenylcarbene to illustrate the expected electronic effect of the chlorine substituent.

| Carbene | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenylcarbene | -5.8 | -1.2 | 4.6 |

| 2-Chlorophenylcarbene | -6.1 | -1.5 | 4.6 |

Synthetic Applications of 1 Chloro 2 Diazomethyl Benzene in Complex Molecular Synthesis

Construction of Carbocyclic Ring Systems

The generation of a carbene intermediate from 1-chloro-2-(diazomethyl)benzene through thermal, photochemical, or transition-metal-catalyzed decomposition is a powerful strategy for the formation of carbon-carbon bonds, enabling the synthesis of strained ring systems and facilitating ring expansion and annulation reactions.

Stereoselective Synthesis of Cyclopropane (B1198618) Derivatives

The reaction of carbenes with alkenes, known as cyclopropanation, is a fundamental method for the synthesis of cyclopropane rings. The carbene derived from this compound can add across a carbon-carbon double bond to furnish cyclopropane derivatives. The stereochemistry of the resulting cyclopropane is often controlled by the stereochemistry of the starting alkene, with the reaction proceeding in a stereospecific manner where a cis-alkene gives a cis-disubstituted cyclopropane and a trans-alkene yields a trans-disubstituted cyclopropane. masterorganicchemistry.com

The use of chiral transition-metal catalysts, such as those based on rhodium, copper, or palladium, can induce enantioselectivity in the cyclopropanation reaction, leading to the formation of specific enantiomers of the cyclopropane product. unl.ptnih.govresearchgate.netharvard.edu While direct examples with this compound are not extensively documented, the well-established principles of stereoselective cyclopropanation using other aryl-substituted diazo compounds suggest that similar outcomes are achievable. The choice of catalyst and ligands plays a crucial role in determining the degree and sense of enantioselectivity. unl.pt

Table 1: Potential Stereoselective Cyclopropanation Reactions with this compound

| Alkene | Catalyst | Expected Major Product Stereochemistry |

| cis-Stilbene | Rh₂(OAc)₄ | cis-1,2-diphenyl-3-(2-chlorophenyl)cyclopropane |

| trans-Stilbene | Rh₂(OAc)₄ | trans-1,2-diphenyl-3-(2-chlorophenyl)cyclopropane |

| Styrene | Chiral Copper Complex | Enantioenriched 1-phenyl-2-(2-chlorophenyl)cyclopropane |

Ring Expansion and Annulation Reactions

Carbenes generated from diazo compounds can react with aromatic systems to afford ring-expanded products. The reaction of the carbene derived from this compound with benzene (B151609), for instance, could potentially lead to the formation of a substituted cycloheptatriene (B165957). This type of reaction, known as the Buchner ring expansion, is a classic method for the synthesis of seven-membered rings.

Annulation reactions, where a new ring is fused onto an existing one, can also be achieved using this compound. The intramolecular reaction of the diazo compound, if it possesses a suitably positioned unsaturation, can lead to the formation of bicyclic systems. Furthermore, intermolecular reactions with appropriate substrates can be designed to construct fused ring systems.

Elaboration of Diverse Heterocyclic Frameworks

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The diazo group can participate in various cycloaddition and cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Triazoles, Indazoles)

Pyrazoles: The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a highly efficient and regioselective method for the synthesis of pyrazoles. nih.govresearchgate.netrsc.org this compound can react with a variety of terminal and internal alkynes to produce highly substituted pyrazoles. youtube.comorganic-chemistry.orgnih.govresearchgate.net The regioselectivity of the cycloaddition is influenced by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.

Triazoles: In a similar fashion, the [3+2] cycloaddition of this compound with nitriles provides a direct route to 1,2,3-triazoles. nih.govnih.govmdpi.com This reaction is often catalyzed by copper or ruthenium complexes. The reaction of the in situ generated nitrile imine from a hydrazonyl chloride with a nitrile is another pathway to triazoles. nih.gov

Indazoles: Indazoles can be synthesized through various strategies involving diazo compounds. One approach is the [3+2] cycloaddition of a diazo compound with a benzyne, which can be generated in situ. organic-chemistry.org Another method involves the intramolecular cyclization of a suitably substituted aryl diazo compound. researchgate.netthieme-connect.denih.gov For instance, an intramolecular C-H insertion of the carbene generated from this compound could potentially lead to the formation of an indazole ring system. organic-chemistry.orgnih.govpkusz.edu.cn

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Heterocycle | Reactant(s) with this compound | Reaction Type |

| Pyrazole (B372694) | Substituted Alkyne | [3+2] Cycloaddition |

| Triazole | Nitrile | [3+2] Cycloaddition |

| Indazole | Benzyne | [3+2] Cycloaddition |

| Indazole | (intramolecular) | C-H Insertion/Cyclization |

Formation of Oxygen-Containing Heterocycles (e.g., Oxazoles, Furans)

Oxazoles: The synthesis of oxazoles can be achieved through the reaction of this compound with amides or nitriles. The reaction with amides, often catalyzed by rhodium(II) complexes, proceeds through an initial N-H insertion of the carbene, followed by cyclodehydration to form the oxazole (B20620) ring. nih.govresearchgate.net The reaction with nitriles, also typically catalyzed by a transition metal, is a [3+2] cycloaddition that yields the oxazole core directly. nih.govnih.gov

Furans: Furans can be prepared by the reaction of this compound with aldehydes or alkynes. The reaction with aldehydes can proceed via the formation of a β-hydroxy ketone intermediate which then cyclizes to the furan (B31954). The reaction with alkynes, catalyzed by cobalt or rhodium complexes, involves a tandem radical addition and cyclization to generate the furan ring. nih.govresearchgate.netorganic-chemistry.org

Preparation of Sulfur-Containing Heterocycles (e.g., Thiazoles)

The Hantzsch thiazole (B1198619) synthesis is a well-established method for the preparation of thiazoles, typically involving the reaction of an α-haloketone with a thioamide. derpharmachemica.compharmaguideline.comslideshare.netyoutube.com A related and more direct approach utilizes a diazoketone in place of the α-haloketone. organic-chemistry.orgbepls.com In this context, this compound can react with various thioamides in the presence of a suitable catalyst, such as a copper or rhodium complex, to afford 2,4-disubstituted thiazoles. The reaction likely proceeds through the formation of a thiocarbonyl ylide intermediate, which then undergoes cyclization and aromatization to yield the thiazole product. researchgate.netnih.gov

Access to Polycyclic and Spirocyclic Architectures

The utility of ortho-substituted phenyldiazomethanes in the construction of complex cyclic systems is a cornerstone of modern synthetic chemistry. While direct examples employing this compound are not extensively documented in readily available literature, the reactivity of the diazomethyl group suggests its potential in forming key intermediates for polycyclic and spirocyclic frameworks. The generation of a carbene or a carbene-equivalent from the diazo group is a primary pathway for such transformations.

For instance, intramolecular C-H insertion reactions are a powerful tool for creating fused ring systems. The carbene generated from this compound could theoretically undergo insertion into an appropriately positioned C-H bond on a tethered side chain, leading to the formation of a new five- or six-membered ring fused to the benzene core. The chlorine substituent's electronic influence could modulate the reactivity and selectivity of this insertion.

Similarly, the construction of spirocycles can be envisioned through cycloaddition reactions. A highly enantioselective catalytic double-Michael addition has been developed for synthesizing optically enriched spirocyclic benzofuran-2-ones. nih.gov This highlights a strategy where a nucleophile adds to a dienone to create a spirocyclic system. While not directly involving a diazo compound, it illustrates a modern approach to spirocycle synthesis that could potentially be adapted. For example, the reaction of the carbene from this compound with a suitable diene could furnish a spirocyclic cyclopropane derivative.

Chemoselective Functionalization of Complex Substrates

Late-Stage Diazomethylation and Subsequent Derivatization

Late-stage functionalization (LSF) is a critical strategy in drug discovery, allowing for the diversification of complex molecules at a late point in their synthesis. Photoredox catalysis has emerged as a powerful method for aryl C-H bond diazomethylation. nih.gov A novel class of diazo compounds, acting as atomic carbon reagents, has been developed for the late-stage construction of chiral centers from aromatic feedstocks and drug molecules. nih.gov

This strategy involves a photoredox-catalyzed aryl C-H bond diazomethylation process that generates diazomethyl-substituted redox-active esters. nih.gov While this research utilized N-phthalimidoyl-protected diazo reagents rather than this compound directly, it establishes a proof-of-concept for the diazomethylation of arenes. The study noted that chloro-substituted phthalimides could be produced, indicating that chloroarenes are compatible with this type of transformation. nih.gov This methodology's utility was showcased in the late-stage diversification of a Fenofibrate derivative, enabling the formation of a wide range of C-C and C-heteroatom bonds and highlighting its potential to rapidly generate structure-activity relationships (SAR) in medicinal chemistry programs. nih.gov

Introduction of Aryl-Substituted Methylene (B1212753) Units

The chloromethylation of aromatic compounds is a widely used reaction in organic synthesis. For example, the chloromethylation of benzyl (B1604629) chloride can produce a mixture of ortho-, meta-, and para-di(chloromethyl)benzene. researchgate.net Similarly, a method for synthesizing 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene has been developed for the agrochemical field, demonstrating the introduction of a chloromethyl group onto a substituted benzene ring. google.com

These examples utilize reagents like paraformaldehyde and hydrochloric acid or involve the chlorination of a methyl group already on the ring. google.comprepchem.com While not a direct application of this compound, they are relevant to the introduction of functionalized methylene units onto an aryl core. The diazomethyl group in this compound is a precursor to a carbene, which can be trapped by various nucleophiles to introduce a (2-chlorophenyl)methylene unit. For example, reaction with an alcohol or carboxylic acid in the presence of a suitable catalyst could yield the corresponding ether or ester, effectively installing an aryl-substituted methylene group into a target molecule.

Role as a Strategic Building Block in Medicinal Chemistry and Agrochemical Synthesis

Ortho-chlorinated aromatic compounds are prevalent motifs in both pharmaceuticals and agrochemicals. The compound 1-chloro-2-(dichloromethyl)benzene, a related structure, serves as a key intermediate in the synthesis of various organic compounds, including those with pharmaceutical and agrochemical applications. Its utility stems from the reactivity of the dichloromethyl group, which can be hydrolyzed to an aldehyde or undergo other transformations.

The structural features of this compound—namely the ortho-chloro substituent and the highly reactive diazomethyl group—make it a potentially valuable building block. The chlorine atom can influence the molecule's conformation and metabolic stability, while the diazo group serves as a versatile handle for a wide array of chemical transformations. These include cyclopropanation, C-H insertion, and reactions with nucleophiles, allowing for the construction of complex molecular architectures from a relatively simple starting material. This versatility makes it an attractive, albeit not widely documented, precursor for generating libraries of compounds for screening in medicinal and agrochemical research. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the identification of functional groups within a molecule. For 1-Chloro-2-(diazomethyl)benzene, these methods provide definitive evidence for the presence of the critical diazomethyl and o-chlorophenyl moieties.

The most characteristic feature in the IR spectrum of a diazo compound is the strong absorption band corresponding to the asymmetric stretching vibration of the N-N bond in the diazo group. This typically appears in the region of 2100-2050 cm⁻¹. For phenyldiazomethane (B1605601), a closely related compound, this absorption is observed around 2075 cm⁻¹. Therefore, this compound is expected to exhibit a prominent peak in this region. Another key vibrational mode is the C-N stretching, which is expected near 1350 cm⁻¹.

The presence of the 1,2-disubstituted benzene (B151609) ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For an ortho-disubstituted benzene ring, a strong band is expected in the 770-735 cm⁻¹ range.

The C-Cl stretching vibration of the chlorophenyl group would also be present, typically in the fingerprint region of the spectrum, between 1100 and 800 cm⁻¹. Due to the complexity of this region, its assignment can sometimes be ambiguous without computational support.

Raman spectroscopy provides complementary information. While the symmetric N-N stretch of the diazo group is often weak in the IR spectrum, it can sometimes be observed in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Diazo (C=N₂) | N-N Asymmetric Stretch | 2100 - 2050 | Strong |

| Diazo (C=N₂) | C-N Stretch | ~1350 | Medium |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| Aromatic Ring | C-C Stretch | 1600 - 1450 | Medium-Strong |

| o-disubstituted Benzene | C-H Out-of-plane Bend | 770 - 735 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for the diazomethyl proton and the four aromatic protons.

Diazomethyl Proton (-CHN₂): This proton is expected to appear as a singlet in a region characteristic for diazomethanes, typically between δ 4.5 and 5.5 ppm. For the parent phenyldiazomethane, this signal is found at approximately δ 4.8 ppm.

Aromatic Protons: The four protons on the benzene ring will show a complex splitting pattern due to their mutual coupling and the influence of the chloro and diazomethyl substituents. They would resonate in the aromatic region, generally between δ 7.0 and 7.6 ppm. The exact chemical shifts and coupling constants would be specific to the ortho-substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Diazomethyl Carbon (-CHN₂): This carbon is expected to resonate in the range of δ 45-65 ppm. For phenyldiazomethane, the diazomethyl carbon signal appears at approximately δ 52 ppm.

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the region of δ 120-140 ppm. The carbon atom attached to the chlorine (C-Cl) will be influenced by the halogen's electronegativity and is expected to appear in the downfield portion of this range. The carbon atom bonded to the diazomethyl group (C-CHN₂) will also have a characteristic chemical shift. The remaining four aromatic C-H carbons will have shifts determined by their position relative to the two substituents.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₅ClN₂), the calculated monoisotopic mass is approximately 152.01 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 152. A characteristic feature would be the presence of an [M+2]⁺ peak at m/z 154, with an intensity of about one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of Dinitrogen: A very common fragmentation for diazo compounds is the loss of a neutral N₂ molecule (28 Da) to form a carbene intermediate, which would then rearrange. This would give rise to a significant peak at m/z 124.

Loss of Chlorine: Fragmentation may also involve the loss of a chlorine radical (Cl•), leading to a peak at m/z 117.

Loss of HCl: Elimination of a neutral HCl molecule could also occur, resulting in a peak at m/z 116.

Further fragmentation of these primary ions would lead to other characteristic peaks in the lower mass region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, the general principles of the technique would apply if suitable single crystals could be obtained.

The analysis would reveal the planarity of the benzene ring and the geometry of the diazomethyl group. Key parameters of interest would include the C-Cl bond length, the C-C and C-H bond lengths of the aromatic ring, and the C-N and N-N bond lengths of the diazo moiety. The torsion angle between the plane of the benzene ring and the diazomethyl group would also be determined, providing insight into the compound's preferred conformation in the solid state. Furthermore, the crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the solid-state architecture.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC would be a suitable method for assessing its purity. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the main component and any impurities based on their retention times and mass spectra. For instance, a method for related compounds like benzene and 1,2-dichloroethane (B1671644) uses a DB-624 column with a programmed oven temperature. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the purification and analysis of organic compounds. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed for this compound. The addition of a small amount of an acid like formic acid would make the method compatible with mass spectrometric detection (LC-MS). nih.gov This would allow for both the quantification of purity and the confirmation of the molecular weight of the eluting peaks. Such methods are scalable and can be adapted for preparative separation to isolate the pure compound. nih.govquimicaorganica.org

Future Perspectives and Emerging Research Avenues

Development of Highly Selective and Enantioselective Catalytic Systems

The development of catalytic systems for reactions involving "1-Chloro-2-(diazomethyl)benzene" represents a significant and untapped area of research. As a precursor to ortho-chlorophenylcarbene, this diazo compound holds potential for a variety of metal-catalyzed transformations. Future research should focus on the design and synthesis of novel chiral catalysts to control the stereochemical outcomes of these reactions.

Key research objectives would include:

Chiral Catalyst Design: The synthesis and evaluation of a range of chiral ligands, such as those based on privileged backbones like BINOL, TADDOL, BOX, and PyBOX, in combination with transition metals (e.g., Rh, Ru, Cu, Pd, Ir). The electronic and steric properties of these catalysts would need to be systematically tuned to achieve high levels of enantioselectivity in reactions such as cyclopropanation, C-H insertion, and ylide formation.

Substrate Scope and Reaction Optimization: A thorough investigation into the reactivity of "this compound" with a diverse array of substrates, including alkenes, alkynes, and heteroatom-containing compounds. This would involve the systematic optimization of reaction parameters such as catalyst loading, solvent, temperature, and concentration to maximize yield and stereoselectivity.

Mechanistic Investigations: Detailed mechanistic studies, employing techniques like in-situ spectroscopy and kinetic analysis, would be crucial to elucidate the reaction pathways and the nature of the key intermediates. This understanding is vital for the rational design of more efficient and selective catalytic systems.

Exploration of Novel Reactivity Modes and Unprecedented Transformations